

Spectroscopic Characterization of 2-(2-Chlorophenyl)acetaldehyde: A Technical Guide

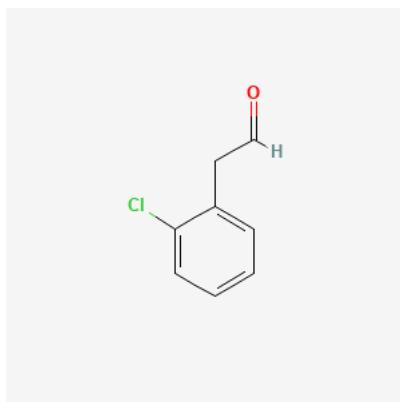
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)acetaldehyde

Cat. No.: B1600461

[Get Quote](#)


Introduction

2-(2-Chlorophenyl)acetaldehyde is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. Its bifunctional nature, comprising a reactive aldehyde group and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The precise structural elucidation and confirmation of purity of **2-(2-Chlorophenyl)acetaldehyde** are paramount for its application in multi-step syntheses, where undesired side-reactions or the presence of impurities can compromise reaction yields and downstream product integrity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(2-Chlorophenyl)acetaldehyde**, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in public databases, this guide presents predicted data based on established spectroscopic principles and computational models. The subsequent analysis offers field-proven insights into the interpretation of these spectra, explaining the causal relationships between the molecular structure and the anticipated spectroscopic signals. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in predicting, identifying, and characterizing this important synthetic intermediate.

Molecular Structure and Properties

- IUPAC Name: **2-(2-chlorophenyl)acetaldehyde**[\[1\]](#)
- CAS Number: 4251-63-2[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₈H₇ClO[\[1\]](#)
- Molecular Weight: 154.59 g/mol [\[1\]](#)

Figure 1. Chemical Structure of **2-(2-Chlorophenyl)acetaldehyde**

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(2-Chlorophenyl)acetaldehyde**. These predictions are derived from computational models and an analysis of spectroscopic data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	Aldehydic proton (-CHO)
~7.4-7.5	Multiplet (m)	2H	Aromatic protons (ortho to -CH ₂ CHO)
~7.2-7.3	Multiplet (m)	2H	Aromatic protons (meta & para to -CH ₂ CHO)
~3.9	Doublet (d)	2H	Methylene protons (-CH ₂)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~199	Aldehydic carbon (-CHO)
~134	Aromatic carbon (C-Cl)
~132	Aromatic carbon (C-CH ₂ CHO)
~131	Aromatic carbon (CH)
~129	Aromatic carbon (CH)
~127	Aromatic carbon (CH)
~125	Aromatic carbon (CH)
~48	Methylene carbon (-CH ₂)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2820 & ~2720	Medium	Aldehydic C-H stretch (Fermi doublet)
~1725	Strong	C=O stretch (aldehyde)
~1570 & ~1475	Medium-Strong	Aromatic C=C stretch
~1050	Strong	C-Cl stretch
~750	Strong	Ortho-disubstituted benzene C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
154/156	$[M]^+$, Molecular ion peak (isotopic pattern for Cl)
125/127	$[M\text{-CHO}]^+$, Loss of the formyl radical
91	$[C_7H_7]^+$, Tropylium ion
77	$[C_6H_5]^+$, Phenyl cation

Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

- Aldehydic Proton (~9.8 ppm): The most downfield signal is expected for the aldehydic proton due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is predicted to appear as a triplet due to coupling with the adjacent methylene protons.
- Aromatic Protons (~7.2-7.5 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (multiplets) as they couple with each other. The protons ortho to the electron-withdrawing chloro group will be shifted further downfield compared to the others.
- Methylene Protons (~3.9 ppm): The methylene protons are adjacent to both the aromatic ring and the aldehyde group, placing them in a deshielded environment. They are expected to appear as a doublet due to coupling with the single aldehydic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

- Carbonyl Carbon (~199 ppm): The aldehydic carbonyl carbon is highly deshielded and will appear at a very low field.

- Aromatic Carbons (~125-134 ppm): The six aromatic carbons will give rise to distinct signals. The carbon atom directly bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the acetaldehyde group (C-CH₂CHO) will be readily identifiable. The remaining four aromatic CH carbons will have chemical shifts influenced by the electronic effects of the substituents.
- Methylene Carbon (~48 ppm): The methylene carbon, situated between the aromatic ring and the carbonyl group, will appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

- Aldehydic C-H Stretch (~2820 & ~2720 cm⁻¹): A key diagnostic feature for aldehydes is the presence of two medium-intensity bands corresponding to the C-H stretching vibration of the aldehyde group. This "Fermi doublet" is a reliable indicator of an aldehyde.
- Carbonyl (C=O) Stretch (~1725 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the C=O stretching vibration of the aldehyde.
- Aromatic C=C and C-H Stretches (~1475-1570 cm⁻¹ and ~3050-3100 cm⁻¹): These absorptions confirm the presence of the benzene ring.
- C-Cl Stretch (~1050 cm⁻¹): A strong band in this region is indicative of the carbon-chlorine bond.
- Ortho-disubstituted Benzene C-H Bend (~750 cm⁻¹): A strong out-of-plane bending vibration in this region is characteristic of a 1,2-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

- Molecular Ion Peak (m/z 154/156): The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+ and M+2 molecular ion peak pattern, with the M+2 peak having about one-third the intensity of the M+ peak. This is a definitive indicator of a monochlorinated compound.

- Loss of the Formyl Radical ($[M-CHO]^+$, m/z 125/127): A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), which would result in a fragment with an m/z of 125 (for ^{35}Cl) and 127 (for ^{37}Cl).
- Tropylium Ion ($[C_7H_7]^+$, m/z 91): The formation of the stable tropylium ion is a very common fragmentation pathway for compounds containing a benzyl group.
- Phenyl Cation ($[C_6H_5]^+$, m/z 77): Further fragmentation can lead to the formation of the phenyl cation.

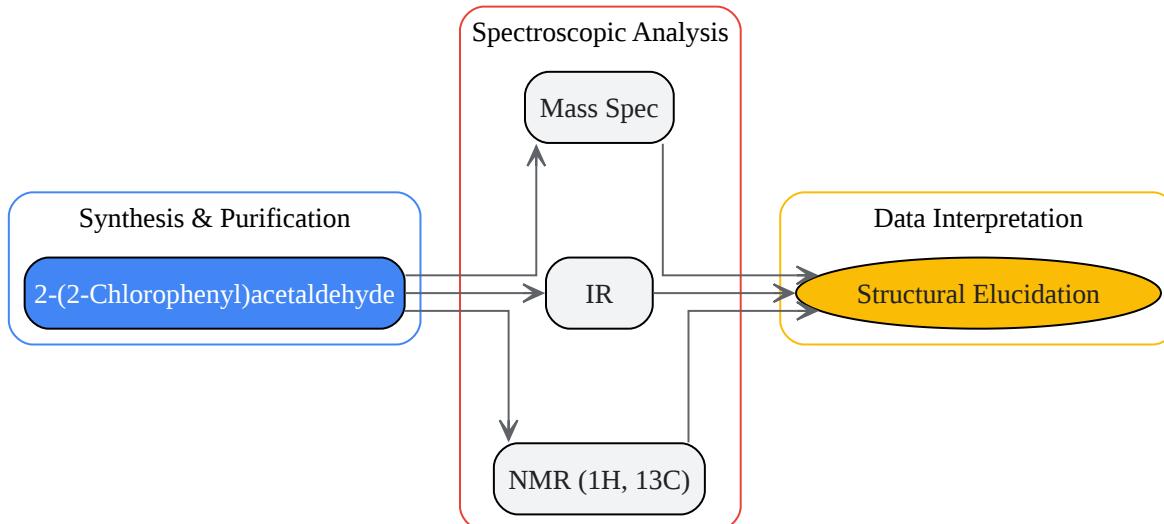
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-(2-Chlorophenyl)acetaldehyde**. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy


- Sample Preparation:

- Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- ATR: Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically process the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Key Concepts

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of **2-(2-Chlorophenyl)acetaldehyde**. By understanding the expected spectroscopic signatures, researchers can more confidently identify and assess the purity of this important synthetic intermediate. The provided generalized experimental protocols serve as a starting point for the empirical acquisition of this data. The generation and subsequent publication of experimental spectroscopic data for **2-(2-Chlorophenyl)acetaldehyde** would be a valuable contribution to the scientific community, further enabling its use in chemical research and development.

References

- PubChem. **2-(2-Chlorophenyl)acetaldehyde**. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(2-Chlorophenyl)acetaldehyde | C8H7ClO | CID 11378624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-CHLOROPHENYL)ACETALDEHYDE | 4251-63-2 [chemicalbook.com]
- 3. 4251-63-2|2-(2-Chlorophenyl)acetaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(2-Chlorophenyl)acetaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600461#spectroscopic-data-for-2-2-chlorophenyl-acetaldehyde-h-nmr-c-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com